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Compound of Interest

Fluometuron-N-desmethyl-4-
Compound Name:
hydroxy

Cat. No.: B1436920

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Fluometuron-
N-desmethyl-4-hydroxy, a metabolite of the herbicide Fluometuron. Due to the limited
availability of public experimental spectra for this specific compound, this document presents
predicted Nuclear Magnetic Resonance (NMR) data and an analysis of expected Infrared (IR)
absorption bands based on its molecular structure. Detailed experimental protocols for the
analytical detection of related compounds are also included to provide methodological context.

Chemical Identity

e Common Name: Fluometuron-N-desmethyl-4-hydroxy

o Systematic Name: 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea[1]
« CAS Number: 1174758-89-4[1]

» Molecular Formula: CoHaF3N202[1]

e Molecular Weight: 234.18 g/mol [1]

e Chemical Structure:
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Predicted Spectroscopic Data

In the absence of publicly archived experimental spectra, computational prediction methods

offer a valuable alternative for estimating NMR and IR data.

Predicted *H NMR Data

The following table summarizes the predicted *H NMR chemical shifts for Fluometuron-N-

desmethyl-4-hydroxy. These predictions are based on established computational models that

analyze the chemical environment of each proton.

Predicted Chemical

Proton _ Multiplicity Integration
Shift (ppm)
Ar-H (position 2) 7.8-8.2 Doublet 1H
Ar-H (position 5) 70-74 Doublet of Doublets 1H
Ar-H (position 6) 6.8-7.1 Doublet 1H
N-H (urea) 8.5-9.5 Singlet (broad) 1H
N-H (methylurea) 6.0-7.0 Quartet 1H
O-H (hydroxyl) 9.0-10.0 Singlet (broad) 1H
N-CHs 2.7-2.9 Doublet 3H

Predicted **C NMR Data

The table below outlines the predicted 13C NMR chemical shifts for the carbon atoms in

Fluometuron-N-desmethyl-4-hydroxy.
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Carbon Predicted Chemical Shift (ppm)

C=0 (urea) 155 - 160

Ar-C (C-4, attached to OH) 150 - 155

Ar-C (C-1, attached to N) 135 - 140

Ar-C (C-3, attached to CF3) 120 - 125 (quartet due to C-F coupling)
CFs 120 - 130 (quartet due to C-F coupling)
Ar-C (C-2) 115-120

Ar-C (C-6) 110 - 115

Ar-C (C-5) 105 - 110

N-CHs 30-35

Expected Infrared (IR) Spectroscopy Data

The expected IR absorption bands for Fluometuron-N-desmethyl-4-hydroxy are based on
the characteristic vibrational frequencies of its functional groups.

Expected Wavenumber

Functional Group Intensity
(cm™)

O-H Stretch (hydroxyl) 3200 - 3600 Strong, Broad

N-H Stretch (urea) 3100 - 3500 Medium, Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (methyl) 2850 - 3000 Medium

C=0 Stretch (urea) 1630 - 1680 Strong

C=C Stretch (aromatic) 1450 - 1600 Medium to Strong

N-H Bend (urea) 1510 - 1580 Medium

C-F Stretch (trifluoromethyl) 1100 - 1400 Strong

C-O Stretch (hydroxyl) 1000 - 1260 Medium
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Experimental Protocols

While specific experimental data for the target compound is scarce, established methods for
the analysis of Fluometuron and its metabolites in environmental samples provide a strong
procedural foundation. The following is a generalized protocol based on common analytical
techniques.

Sample Preparation and Extraction for LC-MS/MS
Analysis

This protocol is adapted from methods for detecting Fluometuron and its degradation products
in soil and water samples.
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Sample Extraction

Environmental Sample (Soil/Water)

Extraction with Acetonitrile/Water (80:20, v/v)

Centrifugation

Collect Supernatant

4.

LC-MS/MS Analysis

Dilute Extract with Water

Inject into LC-MS/MS

Mass Spectrometric Detection

Click to download full resolution via product page

Caption: Workflow for sample preparation and LC-MS/MS analysis.
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NMR Sample Preparation (General Protocol)

For acquiring NMR spectra of a synthesized and purified sample of Fluometuron-N-
desmethyl-4-hydroxy, the following general protocol would be applicable.
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NMR Sample Preparation

Data Ac

Place tube in NMR spectrometer

Shim the magnetic field

Acquire 'H and 13C spectra

Click to download full resolution via product page

Caption: General workflow for NMR sample preparation and data acquisition.
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Logical Relationship of Fluometuron Metabolism

Fluometuron undergoes metabolic transformation in the environment and biological systems.
The N-desmethylation and hydroxylation are key steps in its degradation pathway.

N-demethylat10n= Fluometuron-N-desmethyl Hydroxylat10n= Fluometuron-N-desmethyl-4-hydroxy

Click to download full resolution via product page

Caption: Metabolic pathway of Fluometuron to its hydroxy metabolite.

This guide provides a foundational understanding of the spectroscopic characteristics of
Fluometuron-N-desmethyl-4-hydroxy. The predicted data and outlined protocols serve as a
valuable resource for researchers in the fields of environmental science, analytical chemistry,
and drug development. Further experimental validation is recommended to confirm these
predicted spectroscopic features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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